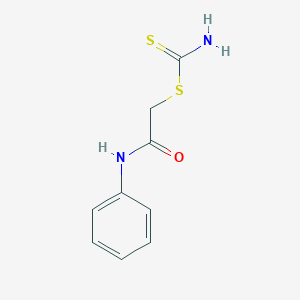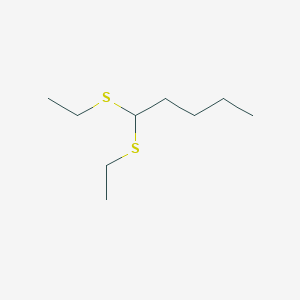![molecular formula C14H14Cl2O7 B14350873 [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate CAS No. 93044-77-0](/img/structure/B14350873.png)
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes acetyloxy, dichloro, and methoxy functional groups attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of 2,3-dichloro-5-methoxyphenol to introduce the acetyloxy groups. This step is followed by the reaction with methylene diacetate under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including the use of efficient catalysts and solvents, is essential to achieve high yields and minimize waste.
化学反应分析
Types of Reactions
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or deacetylated products.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of functionalized phenyl derivatives.
科学研究应用
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate involves its interaction with specific molecular targets and pathways. The acetyloxy and dichloro groups play a crucial role in its reactivity and biological activity. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- [3-(Acetyloxy)-4-methoxyphenyl]methanediyl diacetate
- [4-(Acetyloxy)-3-methoxyphenyl]methanediyl diacetate
- [2,3-Dichloro-4-methoxyphenyl]methanediyl diacetate
Uniqueness
Compared to similar compounds, [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate is unique due to the specific arrangement of its functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
93044-77-0 |
|---|---|
分子式 |
C14H14Cl2O7 |
分子量 |
365.2 g/mol |
IUPAC 名称 |
[2,3-dichloro-4-(diacetyloxymethyl)-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H14Cl2O7/c1-6(17)21-13-10(20-4)5-9(11(15)12(13)16)14(22-7(2)18)23-8(3)19/h5,14H,1-4H3 |
InChI 键 |
IZIJIRITMOXVEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C(=C1Cl)Cl)C(OC(=O)C)OC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


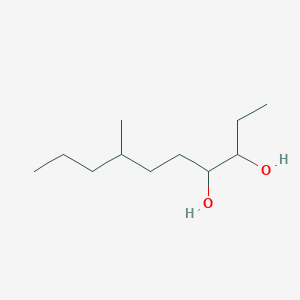
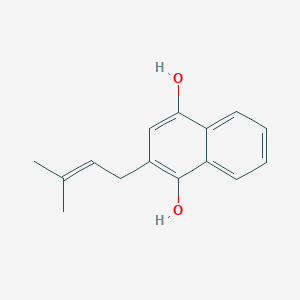
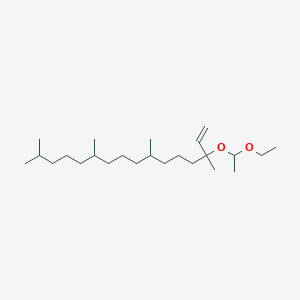
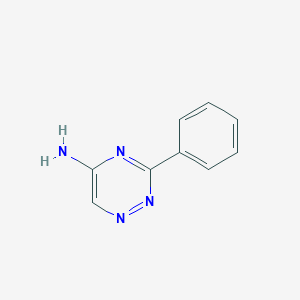
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
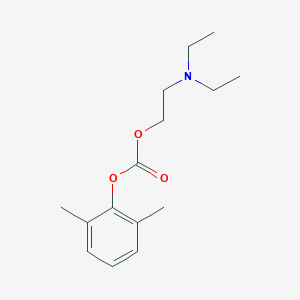
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

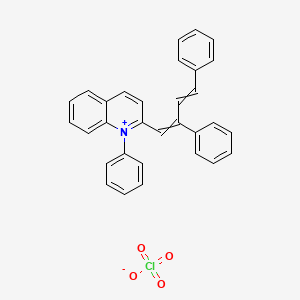
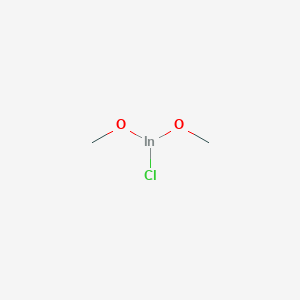
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

